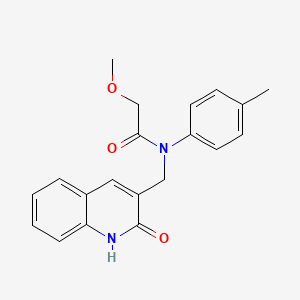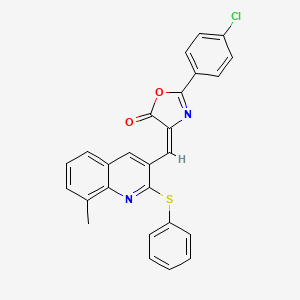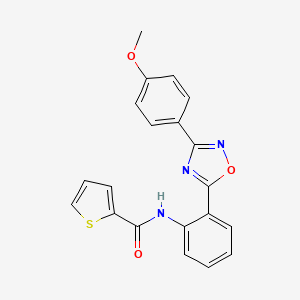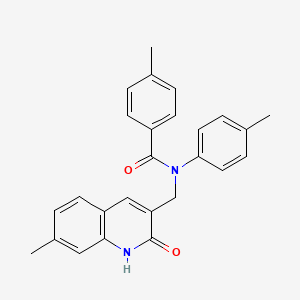
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMN-176, is a small molecule inhibitor that has shown promising results in various scientific research applications.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide binds to the colchicine-binding site on tubulin, which is a protein that makes up microtubules. This binding disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-angiogenic properties, which means it can inhibit the formation of new blood vessels that supply nutrients to tumors. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its specificity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of microtubules, which is essential for cancer cell division. However, one limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research. One direction is to further investigate its anti-angiogenic properties and potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use in other diseases, such as Alzheimer's disease, which is also characterized by disrupted microtubule networks. Additionally, further research is needed to optimize the synthesis and formulation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide for clinical use.
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a promising small molecule inhibitor that has shown potential in various scientific research applications, particularly in cancer treatment. Its specificity for the colchicine-binding site on tubulin allows for targeted inhibition of microtubules, which is essential for cancer cell division. While there are limitations to its use in lab experiments, there are several future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide research that could lead to its clinical use in the future.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methyl-N-(p-tolyl)benzamide in the presence of a base. The resulting product is then purified through column chromatography. The yield of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is approximately 50%.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide works by targeting the microtubule network, which is essential for cell division. It disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.
特性
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-4-9-20(10-5-17)26(30)28(23-12-7-18(2)8-13-23)16-22-15-21-11-6-19(3)14-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIANBCILUZEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-4-methyl-N-(4-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)
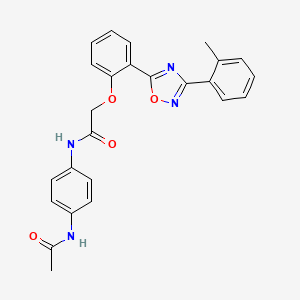
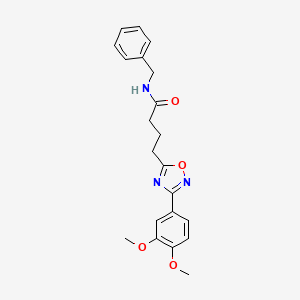

![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)

